1-(1-Bromoethyl)-2-(chloromethyl)benzene
Description
1-(1-Bromoethyl)-2-(chloromethyl)benzene is an aromatic compound featuring a bromoethyl (-CHBrCH₃) and a chloromethyl (-CH₂Cl) substituent in adjacent positions on the benzene ring. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in alkylation and cyclization reactions.
Properties
CAS No. |
64449-66-7 |
|---|---|
Molecular Formula |
C9H10BrCl |
Molecular Weight |
233.53 g/mol |
IUPAC Name |
1-(1-bromoethyl)-2-(chloromethyl)benzene |
InChI |
InChI=1S/C9H10BrCl/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7H,6H2,1H3 |
InChI Key |
YUVNYOZVEDMWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1CCl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-(chloromethyl)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of benzene with 1-bromoethane, followed by chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of 1-(1-Bromoethyl)-2-(chloromethyl)benzene typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include distillation and recrystallization steps to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-2-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Both the bromoethyl and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-halogen bonds.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: New aromatic halides or alcohols.
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Hydrocarbons.
Scientific Research Applications
1-(1-Bromoethyl)-2-(chloromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials through controlled radical polymerization.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-2-(chloromethyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophilic species to form a carbocation intermediate, which then loses a proton to regenerate the aromatic system. This mechanism is facilitated by the presence of electron-withdrawing halogen groups, which stabilize the intermediate .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below summarizes key structural and molecular differences between 1-(1-Bromoethyl)-2-(chloromethyl)benzene and related compounds:
Stability and Handling
- Thermal Stability : Bromoethyl-substituted compounds (e.g., 1-(1-Bromoethyl)-4-methylbenzene) are generally stable at room temperature but may decompose under heat or UV light, releasing HBr or HCl .
- Sensitivity to Moisture : The chloromethyl group in the target compound is prone to hydrolysis, necessitating anhydrous conditions during synthesis .
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